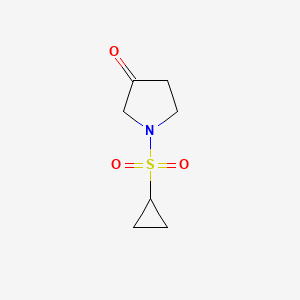
1-Cyclopropanesulfonylpyrrolidin-3-one
Vue d'ensemble
Description
1-Cyclopropanesulfonylpyrrolidin-3-one (CPSP-3-one) is a cyclic sulfonamide compound with a nitrogen heterocyclic nucleus. It is a versatile and useful synthetic intermediate for the preparation of various pharmaceuticals, agrochemicals, and other compounds. CPSP-3-one has been widely studied due to its unique structure and reactivity. It is an important starting material for the synthesis of numerous compounds and has been used in the development of various drugs and agrochemicals.
Applications De Recherche Scientifique
Synthesis and Mechanism-Based Inhibition
A cyclopropane substrate analog, designed as a mechanism-based inhibitor for 3-isopropylmalate dehydrogenase (IPMDH), showcases the potential of cyclopropane derivatives in enzymatic inhibition research. This analog was synthesized in a multi-step process from diethyl (R)-malate, highlighting its role as a competitive and mechanism-based inhibitor through time-dependent and kinetic analyses. The study suggests its inhibitory mechanism slows the decarboxylation step, underscoring cyclopropane's significance in exploring enzyme inhibition and regulatory mechanisms (Chiba, Eguchi, Oshima, & Kakinuma, 1999).
Formal [3+2] Cycloaddition for Substituted Pyrrolidines
Research on the formal [3+2] cycloaddition of 1,3,5-triaryl-1,3,5-triazinanes with donor-acceptor cyclopropanes opens new pathways to access substituted pyrrolidines. This method, providing pyrrolidines in good to excellent yields under mild conditions, demonstrates the versatility of cyclopropane derivatives in synthesizing complex heterocycles, pivotal in pharmaceutical development (Chu, Li, Liang, Li, Zheng, & Liu, 2018).
Cyclopropane as Cyclopropanone Equivalents
The transformation of 3-chloropropionic acid derivatives into cyclopropanone equivalents for the synthesis of pyrroles, pyrrolines, and pyrrolizidines underscores the synthetic utility of cyclopropane compounds. This application illustrates the breadth of cyclopropane chemistry, from substrate preparation to complex molecule synthesis, revealing its importance in organic synthesis and the development of novel compounds (Wasserman, Dion, & Fukuyama, 1989).
Enantioselective 1,3-Dipolar Cycloadditions
The development of enantioselective cycloadditions for synthesizing complex products with multiple stereocenters in a single step exemplifies the strategic use of cyclopropane derivatives in achieving high stereocontrol. This application is critical for the synthesis of biologically relevant compounds, showcasing cyclopropane's role in advancing synthetic methodology and the preparation of compound libraries inspired by natural product scaffolds (Narayan, Potowski, Jia, Antonchick, & Waldmann, 2014).
Propriétés
IUPAC Name |
1-cyclopropylsulfonylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c9-6-3-4-8(5-6)12(10,11)7-1-2-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANFYQBVHDORNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanesulfonylpyrrolidin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485752.png)
![1-{[(2-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485753.png)
![1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485754.png)
![1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485757.png)
![1-({[2-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485759.png)
amino}phenol](/img/structure/B1485760.png)
![1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485761.png)
![4-{[(1-Hydroxycyclobutyl)methyl]amino}-3-methylphenol](/img/structure/B1485763.png)
![1-{[Bis(2-methylpropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485766.png)
![1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485769.png)
![1-{[(4-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485770.png)
![1-{[(4-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485772.png)
![1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485774.png)
![1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485775.png)